molecular formula C23H24N2O4S2 B7710636 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide

2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide

Cat. No. B7710636
M. Wt: 456.6 g/mol
InChI Key: VQPPFBHCPXSSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide, also known as DASA-58, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DASA-58 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is essential for their survival and proliferation. By inhibiting CAIX, 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide in lab experiments is its specificity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer and other diseases. However, one of the limitations of using 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide is its relatively low potency compared to other CAIX inhibitors. This may limit its effectiveness in certain applications and may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research on 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide. One area of interest is the development of more potent analogs of 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide that could be used in clinical applications. Another area of interest is the study of the effects of 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide on other enzymes and pathways that may be involved in cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide in human clinical trials.

Synthesis Methods

The synthesis of 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide involves several steps, starting with the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then coupled with 4-(2-aminoethoxy)phenol to give the desired product. The final step involves the acetylation of the amino group with acetic anhydride to form 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide.

Scientific Research Applications

2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, diabetes, and neurodegenerative diseases. In cancer research, 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
In diabetes research, 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide has been found to improve glucose tolerance and insulin sensitivity in animal models. It has also been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes.
In neurodegenerative disease research, 2-(4-(N-(2,5-dimethylphenyl)sulfamoyl)phenoxy)-N-(3-(methylthio)phenyl)acetamide has been found to protect neurons from oxidative stress and apoptosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-16-7-8-17(2)22(13-16)25-31(27,28)21-11-9-19(10-12-21)29-15-23(26)24-18-5-4-6-20(14-18)30-3/h4-14,25H,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPPFBHCPXSSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(3-methylsulfanylphenyl)acetamide

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